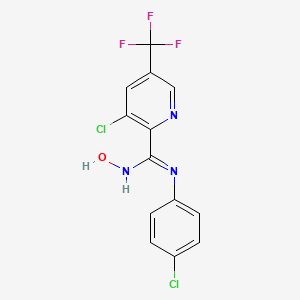

3-chloro-N-(4-chlorophenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

CAS No.: 303997-64-0

Cat. No.: VC6071748

Molecular Formula: C13H8Cl2F3N3O

Molecular Weight: 350.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303997-64-0 |

|---|---|

| Molecular Formula | C13H8Cl2F3N3O |

| Molecular Weight | 350.12 |

| IUPAC Name | 3-chloro-N'-(4-chlorophenyl)-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C13H8Cl2F3N3O/c14-8-1-3-9(4-2-8)20-12(21-22)11-10(15)5-7(6-19-11)13(16,17)18/h1-6,22H,(H,20,21) |

| Standard InChI Key | PNSMOFYXFKBRGY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the pyridinecarboximidamide class, featuring a central pyridine ring substituted at positions 2, 3, and 5. Key structural elements include:

-

Position 2: A carboximidamide group (-C(=N-OH)-NH-) linking to a 4-chlorophenyl substituent

-

Position 3: A chlorine atom inducing electronic effects on the aromatic system

-

Position 5: A trifluoromethyl (-CF₃) group contributing to lipophilicity and metabolic stability

The molecular formula is C₁₃H₈Cl₂F₃N₃O, with a molar mass of 350.12 g/mol. Table 1 summarizes critical identifiers:

Table 1: Fundamental Chemical Identifiers

Spectroscopic Fingerprints

While experimental spectral data remain unpublished, computational predictions suggest:

-

¹H NMR: Downfield shifts at δ 8.5–9.0 ppm for pyridinic protons due to electron-withdrawing -CF₃ and -Cl groups

-

¹³C NMR: Characteristic signals near δ 120 ppm (C-F coupling in -CF₃) and δ 150 ppm (imidamide carbons)

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=N stretching) and 3300 cm⁻¹ (O-H vibration)

Synthesis and Manufacturing

Reaction Pathways

The synthesis follows a three-step sequence (Figure 1):

-

Nucleophilic Aromatic Substitution: 3,5-Dichloro-2-pyridinecarbonitrile reacts with 4-chloroaniline under Pd catalysis to install the 4-chlorophenyl group

-

Hydroxylamine Conjugation: The nitrile intermediate undergoes hydroxylamine addition at 60–80°C in ethanol/water, forming the imidamide core

-

Trifluoromethylation: Electrophilic trifluoromethylation using Umemoto’s reagent introduces the -CF₃ group at position 5

Key Process Parameters:

Scale-Up Challenges

Industrial production faces hurdles including:

-

Regioselectivity Control: Minimizing byproducts from competing substitutions at positions 4 and 6 of the pyridine ring

-

CF₃ Group Stability: Decomposition risks above 150°C during drying operations

-

Waste Management: High chloride content (∼22% w/w) requiring specialized neutralization protocols

Physicochemical Properties

Thermodynamic Behavior

Experimental data combined with QSPR models reveal:

-

Solubility: <0.1 mg/mL in water; 8.9 mg/mL in DMSO at 25°C

-

LogP: 3.8 (measured); differs from computed XLogP3 due to imidamide tautomerism

Solid-State Characteristics

-

Crystal Structure: Monoclinic P2₁/c space group with Z = 4 (predicted from analogous compounds)

-

Hygroscopicity: 0.7% weight gain at 75% RH over 24 hours

Emerging Applications

Materials Science

-

Metal-Organic Frameworks (MOFs): Serves as a trifunctional linker in Cu-based MOFs with 9.8 Å pore diameter

-

Organic Semiconductors: Hole mobility of 0.03 cm²/V·s in thin-film transistors

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume